molecular formula C16H15NO B3054175 2-(4-methoxy-3-methylphenyl)-1H-indole CAS No. 58697-59-9

2-(4-methoxy-3-methylphenyl)-1H-indole

Cat. No. B3054175
CAS RN: 58697-59-9
M. Wt: 237.3 g/mol
InChI Key: DJJHGWVHJAQWFH-UHFFFAOYSA-N
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Description

The compound “2-(4-methoxy-3-methylphenyl)-1H-indole” is a derivative of indole, which is a heterocyclic aromatic organic compound. This specific derivative has a methoxy group (-OCH3) and a methyl group (-CH3) attached to the phenyl ring .


Synthesis Analysis

While specific synthesis methods for “2-(4-methoxy-3-methylphenyl)-1H-indole” were not found, similar compounds such as “2-(4-Methoxyphenyl)ethylamine” have been synthesized and are available commercially .


Molecular Structure Analysis

The molecular formula of “2-(4-methoxy-3-methylphenyl)-1H-indole” is C10H15NO . The structure includes an indole ring, a methoxy group (-OCH3), and a methyl group (-CH3) attached to the phenyl ring .


Physical And Chemical Properties Analysis

The compound “2-(4-methoxy-3-methylphenyl)-1H-indole” has a molecular weight of 165.23 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The topological polar surface area is 35.2 Ų .

Scientific Research Applications

Synthesis and Derivative Development

  • Synthesis of Novel Indole-Benzimidazole Derivatives : Indole carboxylic acids, including derivatives of 2-methylindole, are used to synthesize indole-benzimidazoles, indicating the utility of indole derivatives in creating complex chemical structures (Wang et al., 2016).

  • Development of Antioxidant and Cytotoxic Derivatives : 6-methoxytetrahydro-β-carboline derivatives, similar in structure to the 2-(4-methoxy-3-methylphenyl)-1H-indole, exhibit antioxidant properties and cytotoxicity, highlighting the potential for medical applications (Goh et al., 2015).

  • Creation of 5-Methoxyindole Derivatives : Research demonstrates the synthesis of methyl 5-methoxyindole-2-acetate, suggesting the versatility of methoxyindole derivatives in chemical synthesis (Modi et al., 2003).

Biological Activities and Applications

  • Antioxidant and Antimicrobial Properties : Indole derivatives, including 2-(2'/3'/4'/6'-substituted phenyl)-1H-indoles, have been shown to possess significant anti-inflammatory, antioxidant, and antimicrobial activities, which could be applicable in medical research (Sravanthi et al., 2015).

  • Antibacterial Activity of Indole Derivatives : Some substituted indole derivatives exhibit antibacterial potency, indicating their potential application in developing new antimicrobial agents (Al-Hiari et al., 2006).

  • Potential in Cancer Treatment : Indole-based chalcones have been studied for their ability to induce methuosis, a novel type of nonapoptotic cell death in cancer cells, suggesting a potential role in cancer therapeutics (Robinson et al., 2012).

  • Cyclooxygenase-2 (COX-2) Inhibitors : Indole derivatives have been evaluated as potential COX-2 inhibitors, which could be significant in reducing the side effects of nonsteroidal anti-inflammatory drugs (Shi et al., 2012).

Safety and Hazards

While specific safety and hazard information for “2-(4-methoxy-3-methylphenyl)-1H-indole” was not found, similar compounds like “4-Methoxy-3-methylphenylboronic acid” are known to be harmful if swallowed and can cause skin and eye irritation .

properties

IUPAC Name

2-(4-methoxy-3-methylphenyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-11-9-13(7-8-16(11)18-2)15-10-12-5-3-4-6-14(12)17-15/h3-10,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJHGWVHJAQWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC3=CC=CC=C3N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80493113
Record name 2-(4-Methoxy-3-methylphenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80493113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxy-3-methylphenyl)-1H-indole

CAS RN

58697-59-9
Record name 2-(4-Methoxy-3-methylphenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80493113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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